2-Methoxy-1,3-dioxolane
Overview
Description
2-Methoxy-1,3-dioxolane is an organic compound with the molecular formula C4H8O3. It is a colorless liquid with a pleasant odor and is known for its stability and solubility in water and various organic solvents. This compound is a member of the dioxolane family, which are cyclic acetals commonly used in organic synthesis and as solvents.
Mechanism of Action
Target of Action
It has been shown to react with silylated thymine and trimethylsilyl triflate
Mode of Action
It has been shown to react with silylated thymine and trimethylsilyl triflate to give the acyclic formate ester 1-[2-(formyloxy)ethyl]thymine rather than 1-(1,3-dioxolan-2-yl)thymine . This suggests that the compound may act as a reagent in organic synthesis, particularly in the formation of formate esters.
Biochemical Pathways
Its reaction with silylated thymine and trimethylsilyl triflate suggests that it may be involved in the synthesis of formate esters
Pharmacokinetics
Its molecular weight of 1041045 suggests that it may have good bioavailability due to its relatively small size
Result of Action
Its ability to react with silylated thymine and trimethylsilyl triflate to form formate esters suggests that it may have potential applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of acetone with ethylene glycol in the presence of a dehydrating agent such as dimethyldichlorosilane . This method ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or lithium diisopropylamide (LDA).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or LDA in tetrahydrofuran (THF).
Major Products:
Oxidation: Produces corresponding carboxylic acids or ketones.
Reduction: Yields alcohols or ethers.
Substitution: Forms various substituted dioxolanes depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and a protecting group for carbonyl compounds in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules, including potential inhibitors of HIV.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and solubility properties.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Comparison with Similar Compounds
1,3-Dioxolane: Similar in structure but lacks the methoxy group, making it less soluble in organic solvents.
2-Methyl-1,3-dioxolane: Contains a methyl group instead of a methoxy group, resulting in different reactivity and solubility properties.
2,2-Dimethyl-1,3-dioxolane: Features two methyl groups, providing increased steric hindrance and reduced reactivity.
Uniqueness: 2-Methoxy-1,3-dioxolane is unique due to its methoxy group, which enhances its solubility in both water and organic solvents. This property makes it a versatile compound in various chemical and industrial applications .
Properties
IUPAC Name |
2-methoxy-1,3-dioxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-5-4-6-2-3-7-4/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAYTNFBRROPJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1OCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173362 | |
Record name | 2-Methoxy-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19693-75-5 | |
Record name | 2-Methoxy-1,3-dioxolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19693-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-1,3-dioxolane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019693755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxy-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-1,3-dioxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.285 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for 2-methoxy-1,3-dioxolane?
A1: this compound has the molecular formula C4H8O3 and a molecular weight of 104.12 g/mol []. Key spectroscopic data include: * Boiling Point: 129 °C []* Density: 1.092 g cm-3 []* Solubility: Soluble in alcohol, acetone, THF, CH2Cl2 []
Q2: How is this compound typically used in organic synthesis?
A2: this compound is primarily employed as a mild acetalization agent and as a protected formyl group synthon []. For instance, it can react with silylated nucleobases to yield [4,5-bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides, demonstrating its utility in synthesizing novel nucleoside analogs [, ].
Q3: Can you explain the reaction of this compound with glycerol and its significance?
A3: This reaction leads to the formation of 4-(dimethoxymethoxy)methyl)-2-methoxy-1,3-dioxolane []. This glycerol-based orthoester is significant because it represents a valuable pathway for glycerol valorization, converting glycerol into useful chemical intermediates.
Q4: What catalytic systems have proven effective in facilitating the reaction between this compound and glycerol?
A4: Both Brønsted and Lewis acid catalysts have demonstrated the ability to accelerate the reaction equilibrium between this compound and glycerol []. Specifically, Brønsted acidic ionic liquids such as BSMImHSO4 and BSMImBr have been identified as highly effective catalysts for promoting this reaction [].
Q5: How does the structure of this compound derivatives influence their reactivity in acylation reactions?
A5: The stereochemistry of this compound derivatives significantly impacts their reactivity in acylation reactions, particularly with silyl enol ethers [, ]. Research has shown that while both Z and E silyl enol ethers react with chiral orthoesters derived from this compound, the stereoselectivity of the reaction differs [, ]. Z isomers result in a 1:1 ratio of diastereoisomeric monoprotected 1,3-diketones, whereas E isomers yield excellent stereoselectivity [, ]. This highlights the importance of controlling the double bond configuration in these reactions.
Q6: Has this compound been investigated in computational chemistry studies?
A6: Yes, this compound has been the subject of various computational chemistry investigations []. Researchers have utilized density functional theory (DFT) calculations to explore its vibrational spectroscopic properties, electronic structure, and thermodynamic properties [].
Q7: Are there any established analytical methods for the detection and quantification of this compound?
A7: this compound can be analyzed using techniques like gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy [, , , ]. Its presence in complex mixtures, such as distilled liquors, has been identified and quantified using headspace-solid-phase microextraction (HS-SPME) coupled with GC-mass spectrometry (GC-MS) [].
Q8: What are the safety considerations and handling precautions associated with this compound?
A9: this compound is a flammable liquid and should be handled with care []. It is moisture-sensitive and incompatible with oxidizing agents and strong acids []. Proper safety precautions, including the use of personal protective equipment and handling in a well-ventilated area, should be followed.
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